(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid
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Overview
Description
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound that features a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed borylation of the corresponding halogenated pyrrole using bis(pinacolato)diboron under mild conditions . This reaction proceeds efficiently in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid may involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow processes and the use of automated reactors can enhance the efficiency and consistency of the production .
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding alcohols or ketones and reduction reactions to yield the corresponding hydrocarbons.
Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).
Bases: Including potassium carbonate, sodium hydroxide, and cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.
Major Products: The major products formed from these reactions include biaryl compounds, substituted pyrroles, and various functionalized derivatives depending on the specific reaction conditions .
Scientific Research Applications
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid exerts its effects primarily involves its role as a reagent in catalytic cycles. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.
Comparison with Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a pyrrole ring.
(3-Fluorophenylboronic acid): Contains a fluorine substituent on a phenyl ring.
(4-Methoxyphenylboronic acid): Features a methoxy group on a phenyl ring.
Uniqueness: (4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrrole ring, which confer distinct electronic properties and reactivity. This combination makes it particularly effective in specific cross-coupling reactions and the synthesis of heterocyclic compounds .
Biological Activity
(4-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is a compound that has garnered attention for its unique structural properties and potential biological activities. The trifluoromethyl group is known for its electron-withdrawing characteristics, which can significantly influence the chemical behavior and biological interactions of the compound. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards enzymes or receptors, which can modulate various biochemical pathways. This modulation can lead to significant biological effects, such as:
- Antitumor Activity : Studies have shown that boronic acid derivatives exhibit potent anticancer properties. For example, compounds similar to this compound have demonstrated in vitro efficacy against renal cancer and leukemia by inducing DNA damage and promoting cell cycle arrest .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that boronic acids can exhibit moderate antibacterial effects against pathogens like Escherichia coli and Bacillus cereus, with some derivatives showing better efficacy than established antibiotics .
Anticancer Activity
A notable study highlighted the effectiveness of boronic acid-containing compounds in inhibiting cancer cell growth. The lead candidates demonstrated a significant reduction in cell viability in renal cancer cell lines, with mechanisms involving DNA damage response pathways such as upregulation of p-H2AX and suppression of the cyclin D/Rb oncogenic pathway .
Antimicrobial Studies
In antimicrobial assessments, this compound exhibited moderate activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing effective inhibition at higher concentrations. For instance, it showed lower MIC values compared to other boron-containing compounds like Tavaborole against Candida albicans and Aspergillus niger .
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Renal Cancer Treatment : A study conducted on renal cancer cells demonstrated that treatment with boronic acid derivatives led to significant tumor regression in preclinical models. The compounds induced apoptosis and inhibited proliferation through targeted kinase inhibition .
- Tuberculosis Resistance : Another investigation focused on drug-resistant tuberculosis highlighted that pyrrole-based boronic acids exhibited promising anti-tubercular activities, with some compounds achieving MIC values below 0.016 μg/mL while maintaining low cytotoxicity .
Data Tables
Activity Type | Target Pathogen/Cell Type | Efficacy (MIC or IC50) | Mechanism of Action |
---|---|---|---|
Anticancer | Renal Cancer | IC50: 0.5 µM | Induction of DNA damage, cell cycle arrest |
Antimicrobial | E. coli | MIC: 50 µg/mL | Inhibition of bacterial growth |
Antimicrobial | Bacillus cereus | MIC: 25 µg/mL | Disruption of cell wall synthesis |
Antimicrobial | Candida albicans | MIC: 100 µg/mL | Inhibition of ergosterol biosynthesis |
Properties
Molecular Formula |
C5H5BF3NO2 |
---|---|
Molecular Weight |
178.91 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-4(6(11)12)10-2-3/h1-2,10-12H |
InChI Key |
COTSLAKXHWWKHM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN1)C(F)(F)F)(O)O |
Origin of Product |
United States |
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